molecular formula C10H11FO3 B6329185 2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane CAS No. 773096-56-3

2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane

Cat. No. B6329185
CAS RN: 773096-56-3
M. Wt: 198.19 g/mol
InChI Key: INTVVLGHPXFZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Fluoro-2-methoxyphenylboronic acid” is a laboratory chemical . It has a CAS number of 179899-07-1 . Another related compound is “(4-Fluoro-2-methoxyphenyl)methanamine” with a CAS number of 870563-60-3 .


Synthesis Analysis

There is a synthesis method for a related compound “2-(4-Fluoro-2-methoxyphenyl)acetic acid” where it was added in small portions to thionyl chloride and the resulting solution was stirred overnight at room temperature .


Molecular Structure Analysis

The molecular formula of “4-Fluoro-2-methoxyphenylboronic acid” is C7H8BFO3 . The SMILES string representation is COc1cc(F)ccc1B(O)O .


Physical And Chemical Properties Analysis

The “4-Fluoro-2-methoxyphenylboronic acid” is a white crystalline powder . It has a melting point range of 131-136 °C .

Safety and Hazards

The “4-Fluoro-2-methoxyphenylboronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

properties

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-12-9-6-7(11)2-3-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTVVLGHPXFZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.